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molecular formula C15H21N3 B8398604 1-(2-(Piperidin-1-yl)ethyl)-1H-indol-5-amine

1-(2-(Piperidin-1-yl)ethyl)-1H-indol-5-amine

Cat. No. B8398604
M. Wt: 243.35 g/mol
InChI Key: RPMOUTPUYLFILB-UHFFFAOYSA-N
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Patent
US07989447B2

Procedure details

A suspension of compound 94 (250 mg, 0.915 mmol) in dry methanol (10 mL) was treated with Ra—Ni (˜0.05 g) followed by hydrazine hydrate (0.33 mL, 10.7 mmol) and the resulting mixture was refluxed for 20 min. The dark green reaction was cooled to room temperature, filtered through a celite pad, washed with methanol (2×10 mL). The combined methanol layer was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95) to obtain compound 95 (215 mg, 97%) as a yellow oil. 1H NMR (CDCl3) δ 7.16 (d, J=8.7 Hz, 1H), 7.05 (d, J=3.0 Hz, 1H), 6.92 (d, J=2.1 Hz, 1H), 6.67 (dd, J=2.1, 8.7 Hz, 1H), 6.29 (d, J=3.0 Hz, 1H), 4.18 (t, J=7.2 Hz, 2H), 2.67 (t, J=7.5 Hz, 2H), 2.45 (m, 4H), 1.59 (m, 4H); ESI-MS (m/z, %): 244 (M+1).
Name
compound 94
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)[CH:8]=[CH:7]2)([O-])=O.O.NN>CO.[Ni]>[N:15]1([CH2:14][CH2:13][N:9]2[C:10]3[C:6](=[CH:5][C:4]([NH2:1])=[CH:12][CH:11]=3)[CH:7]=[CH:8]2)[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
compound 94
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CN(C2=CC1)CCN1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The dark green reaction
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
WASH
Type
WASH
Details
washed with methanol (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The combined methanol layer was evaporated
CUSTOM
Type
CUSTOM
Details
crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCN1C=CC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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